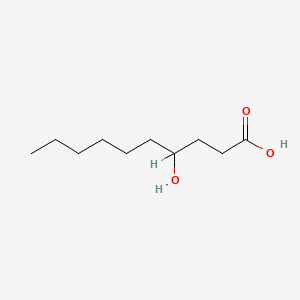

4-Hydroxydecanoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxydecanoic acid can be synthesized through the alkaline cleavage of ricinoleates. This process involves heating the ricinoleates in ethanol at temperatures of 190–200°C using two to three equivalents of sodium hydroxide (NaOH). This method yields up to 69% of pure this compound . Another method involves the biotransformation of methyl decanoate to sebacic acid, where this compound is an intermediate .

Industrial Production Methods: Industrial production of this compound often involves microbial biosynthesis. For example, the lactonization of this compound into γ-decalactone can be enhanced by heating the culture broth at 95°C for 30 minutes . This method is used to produce γ-decalactone, a valuable compound in the flavor and fragrance industry.

化学反応の分析

Types of Reactions: 4-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form sebacic acid, a dicarboxylic acid used in the production of nylon and polyamides . The compound can also undergo lactonization to form γ-decalactone .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide (NaOH) for alkaline cleavage and various microbial cultures for biotransformation processes . The reaction conditions often involve elevated temperatures and specific pH levels to optimize the yield of the desired products.

Major Products Formed: The major products formed from the reactions of this compound include sebacic acid and γ-decalactone . Sebacic acid is an important precursor in the production of nylon and polyamides, while γ-decalactone is used in the flavor and fragrance industry.

科学的研究の応用

4-Hydroxydecanoic acid is a chemical compound with the molecular formula . Research indicates several applications of this compound, particularly in the context of flavors and potential health benefits.

Separation and Recovery Methods

Effective separation of gamma-decalactone (GDL), which can be derived from this compound, is achieved through various methods after its synthesis via biotransformation using Yarrowia lipolytica from castor oil . These methods include:

- **Liquid-Liquid Extraction:**Utilizing solvents like hexane, heptane, and diethyl ether to extract GDL . Diethyl ether, in particular, shows a high recovery rate .

- **Hydrodistillation:**This method is also employed to recover gamma-decalactone from biotransformation media .

-

**Adsorption:**Adsorption on materials like zeolite, vermiculite, and Amberlite XAD-4 is used . Amberlite XAD-4 demonstrates a high initial adsorption rate .

Adsorbent Composition Specific Surface Area (m²/g) Average Pore Diameter (nm) Zeolite Porous crystalline alumino silicate, SiO₂/AlO₃ 700 0.3–0.8 Amberlite XAD-4 Polystyrene resin 750 40 Vermiculite Multilayer structure magnesium aluminum silicate inorganic 394 0.9–1.4 - Solvent Extraction: Ethyl alcohol is used in multiple cycles to desorb gamma-decalactone from adsorbents .

Papaya and Related Uses

While not directly this compound, it is relevant to note the properties of papaya, as it contains related compounds with medicinal applications :

- Enzymes: Papaya latex is a source of proteolytic enzymes like papain and chymopapain, which are used in medicine and cosmetics .

- Traditional Uses: Various parts of the papaya plant have been used to treat wounds, burns, and other conditions .

- Nutritional Value: Papaya is a source of vitamins and is consumed as fresh fruit and in processed products worldwide .

作用機序

The mechanism of action of 4-hydroxydecanoic acid involves its conversion into other bioactive compounds through various biochemical pathways. For example, its lactonization to γ-decalactone involves the formation of a cyclic ester, which is a key step in the biosynthesis of lactones . The molecular targets and pathways involved in these processes are still being studied, but they are believed to involve specific enzymes and microbial cultures that facilitate the conversion of this compound into its derivatives .

類似化合物との比較

4-Hydroxydecanoic acid can be compared with other medium-chain hydroxy acids, such as 10-hydroxydecanoic acid and 5-hydroxydecanoic acid . These compounds share similar chemical structures but differ in the position of the hydroxy group on the carbon chain. For example, 10-hydroxydecanoic acid has the hydroxy group on the 10th carbon, while 5-hydroxydecanoic acid has it on the 5th carbon . The unique position of the hydroxy group in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in chemistry and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reaction pathways, and wide range of applications make it an important subject of study in modern chemistry and biology.

生物活性

4-Hydroxydecanoic acid (4-HDA) is a medium-chain fatty acid that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article provides an overview of the biological activity of 4-HDA, supported by research findings, case studies, and relevant data tables.

This compound is characterized by a hydroxyl group at the fourth carbon of a decanoic acid chain. Its structural formula is represented as:

The compound can be synthesized through various methods, including bioconversion processes using engineered microorganisms. For instance, a study demonstrated the efficient biosynthesis of medium-chain ω-hydroxy fatty acids, including 4-HDA, from decanoic acid using genetically modified Escherichia coli strains .

Antibacterial Properties

Research has shown that 4-HDA exhibits significant antibacterial activity against various Gram-positive bacteria. A study reported the following zones of inhibition for 4-HDA against selected bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 8 |

| Staphylococcus aureus | 16 |

| Micrococcus luteus | 11 |

These results indicate that 4-HDA is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, 4-HDA has demonstrated antifungal activity. It has been reported that the compound can disrupt fungal membranes, which is a critical mechanism for its antifungal action. A comparative study highlighted that while unsubstituted decanoic acid has limited antifungal effects, 4-HDA enhances membrane disruption due to its hydroxyl group .

The biological activity of 4-HDA can be attributed to several mechanisms:

- Membrane Disruption : The presence of the hydroxyl group enhances the solubility and interaction of the fatty acid with microbial membranes, leading to increased efficacy in disrupting these membranes.

- Inhibition of Fatty Acid Biosynthesis : Research suggests that 4-HDA may inhibit key enzymes involved in fatty acid biosynthesis within fungi, further contributing to its antifungal properties .

Case Studies and Research Findings

Several studies have explored the potential applications of 4-HDA in various fields:

- Antimicrobial Applications : A study isolated two new antimicrobial acids from Sporidiobolus spp., one being 4-HDA, which displayed promising activity against human pathogens .

- Bioconversion Studies : Another research effort focused on optimizing the bioconversion process for producing ω-hydroxy fatty acids from natural substrates, demonstrating the potential for sustainable production methods involving 4-HDA .

- Comparative Studies : Investigations comparing the antimicrobial efficacy of methoxylated derivatives of decanoic acid indicated that modifications at specific carbon positions could enhance antifungal activities compared to unsubstituted forms .

特性

IUPAC Name |

4-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAVZEYXLCYOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938421 | |

| Record name | 4-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-51-6 | |

| Record name | Decanoic acid, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。